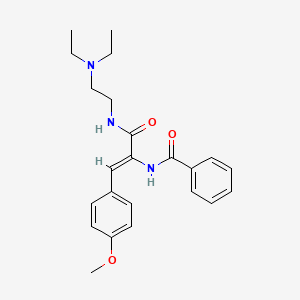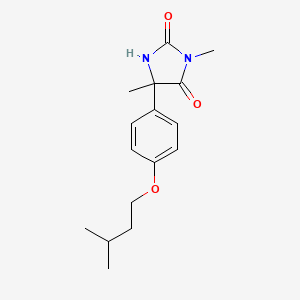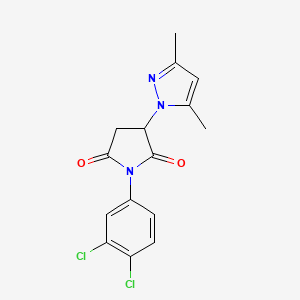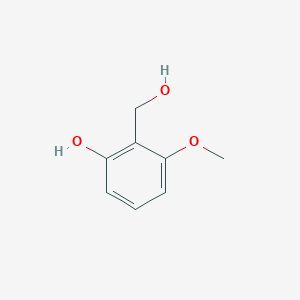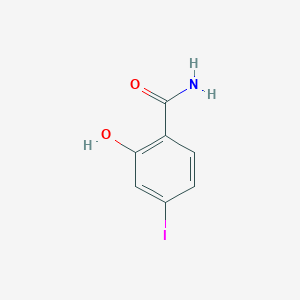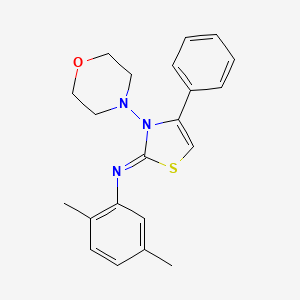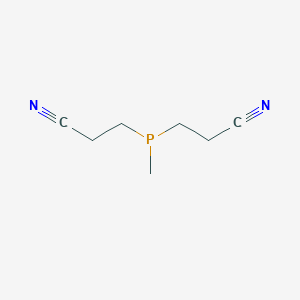
Propanenitrile, 3,3'-(methylphosphinidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3,3’-(methylphosphinidene)bis- is a chemical compound with the molecular formula C7H11N2P and a molecular mass of 154.15 g/mol It is known for its unique structure, which includes a phosphinidene group bridging two propanenitrile units
Méthodes De Préparation
The synthesis of propanenitrile, 3,3’-(methylphosphinidene)bis- typically involves the reaction of appropriate nitrile precursors with a phosphinidene source under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Propanenitrile, 3,3’-(methylphosphinidene)bis- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nitrile or phosphinidene derivatives .
Applications De Recherche Scientifique
Propanenitrile, 3,3’-(methylphosphinidene)bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of new ligands and catalysts.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which propanenitrile, 3,3’-(methylphosphinidene)bis- exerts its effects involves its interaction with specific molecular targets and pathways. The phosphinidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Propanenitrile, 3,3’-(methylphosphinidene)bis- can be compared with other similar compounds, such as:
Propanenitrile, 3,3’-(phosphinidene)bis-: This compound lacks the methyl group on the phosphinidene, resulting in different chemical properties and reactivity.
Propanenitrile, 3,3’-(ethylphosphinidene)bis-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Propanenitrile, 3,3’-(phenylphosphinidene)bis-:
Propriétés
Numéro CAS |
4023-56-7 |
|---|---|
Formule moléculaire |
C7H11N2P |
Poids moléculaire |
154.15 g/mol |
Nom IUPAC |
3-[2-cyanoethyl(methyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C7H11N2P/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
Clé InChI |
MMHHJEKZUDOAGU-UHFFFAOYSA-N |
SMILES canonique |
CP(CCC#N)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


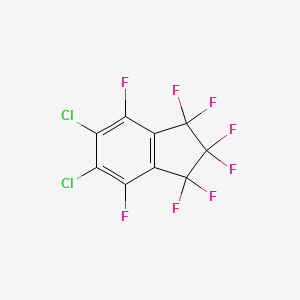
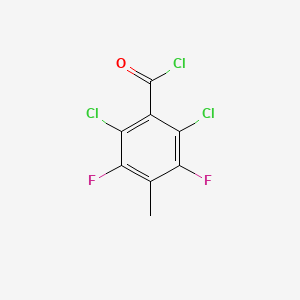
![N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide](/img/structure/B14150959.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B14150972.png)
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-amino-](/img/structure/B14150973.png)
